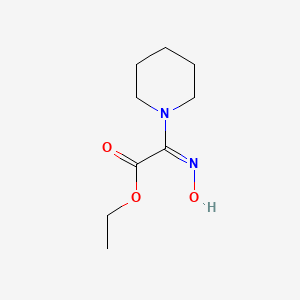
Ethyl 2-(hydroxyimino)-2-piperidinoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is a chemical compound that belongs to the class of oxime esters It is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good yield . The reaction should be carried out at a controlled pH to prevent rapid hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product can be purified by recrystallization from solvents like ethanol or ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(hydroxyimino)-2-piperidinoacetate has several applications in scientific research:
Chemistry: It is used as an additive in peptide synthesis to enhance coupling efficiency and reduce racemization.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 2-(hydroxyimino)-2-piperidinoacetate involves its ability to act as a coupling additive in peptide synthesis. It neutralizes the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions and reducing racemization . The hydroxyimino group plays a crucial role in this process by forming stable intermediates that facilitate the coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but contains a cyano group instead of a piperidine ring.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a piperidine ring.
Uniqueness
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity compared to other oxime esters. This structural feature makes it particularly useful in peptide synthesis and other organic reactions where steric and electronic effects play a significant role.
Propriétés
Numéro CAS |
120209-12-3 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 2-hydroxyimino-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3 |
Clé InChI |
FZDWJXCSMDRPCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
SMILES canonique |
CCOC(=O)C(=NO)N1CCCCC1 |
Synonymes |
ethyl 2-(hydroxyimino)-2-piperidinoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















